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molecular formula C6H12O3S B8605614 5-(Methylsulfonyl)pentanal

5-(Methylsulfonyl)pentanal

Cat. No. B8605614
M. Wt: 164.22 g/mol
InChI Key: PSKJFFSWBNOWEO-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

To a dichloromethane (15 ml) solution of 5-(methylsulfonyl)-1-pentanol (344 mg, 2.07 mmol), dimethylsulfoxide (0.441 ml, 6.21 mmol) and triethylamine (1.15 ml, 8.28 ml) was added a sulfur trioxide pyridine complex (659 mg, 4.14 mmol) at 0° C. and the mixture was stirred at room temperature for 3 hours. After the reaction mixture was washed with water, the organic layer was dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, and the fraction obtained from the ethyl acetate eluate was concentrated under reduced pressure, whereby the title compound (183 mg, 1.11 mmol, 54%) was obtained as a colorless oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
0.441 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
ClCCl.[CH3:4][S:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])(=[O:7])=[O:6].CS(C)=O>C(N(CC)CC)C>[CH3:4][S:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[O:13])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
344 mg
Type
reactant
Smiles
CS(=O)(=O)CCCCCO
Name
Quantity
0.441 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.15 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After the reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction obtained from the ethyl acetate eluate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)CCCCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.11 mmol
AMOUNT: MASS 183 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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